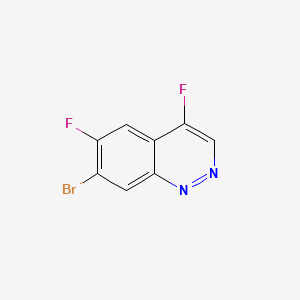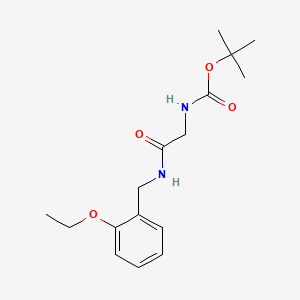
tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid (NH2COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new carbamate derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. It can also be used in the synthesis of bioactive molecules that have potential therapeutic applications .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. It can be modified to enhance its pharmacological properties and used in the development of new medications .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be employed in the formulation of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent or non-covalent interactions, depending on the structure of the enzyme and the compound .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which includes an ethoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C16H24N2O4 |
|---|---|
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(2-ethoxyphenyl)methylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-13-9-7-6-8-12(13)10-17-14(19)11-18-15(20)22-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)(H,18,20) |
Clave InChI |
TYLSBJDSKFLDNM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1CNC(=O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



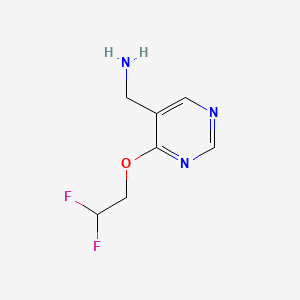

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
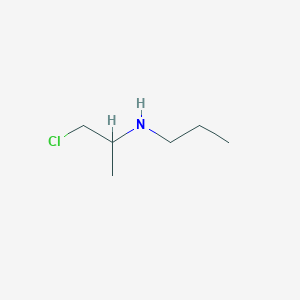
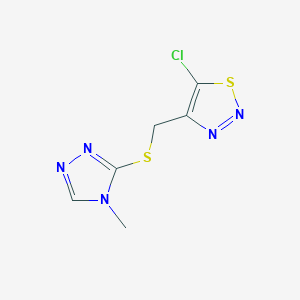
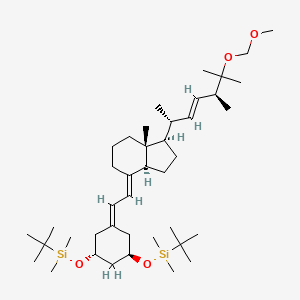
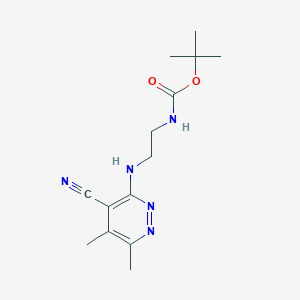

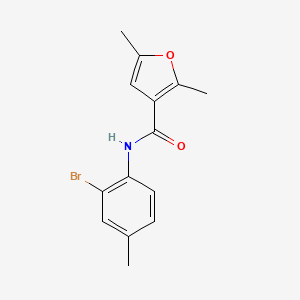
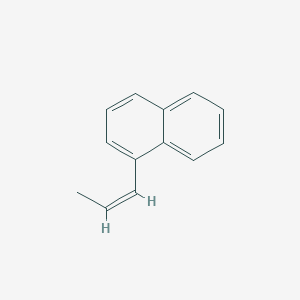
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
